Endo-bcn-peg8-amine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H52N2O10 |
|---|---|
分子量 |
588.7 g/mol |
IUPAC 名称 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H52N2O10/c30-7-9-33-11-13-35-15-17-37-19-21-39-23-24-40-22-20-38-18-16-36-14-12-34-10-8-31-29(32)41-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25,30H2,(H,31,32)/t26-,27+,28? |
InChI 键 |
YXZCBSVBRKKCTQ-FITHBNAOSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Endo-bcn-peg8-amine: Chemical Properties, Structure, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Endo-bcn-peg8-amine, a bifunctional linker critical in the fields of bioconjugation and targeted therapeutics. This document details its physicochemical characteristics, provides protocols for its key reactions, and illustrates its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
This compound is a versatile molecule featuring a bicyclononyne (BCN) group for copper-free click chemistry and a primary amine for conventional amide bond formation. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances its solubility in aqueous media and reduces steric hindrance, making it an ideal tool for conjugating biomolecules.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₂N₂O₁₀ | [3] |
| Molecular Weight | 588.7 g/mol | [3] |
| Purity | Typically >95% - 98% | [3][4] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in Water, DCM, DMF | [3] |
| Storage Conditions | -20°C, protect from moisture | [3] |
| IUPAC Name | ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | |
| XLogP3 | -0.5 | |
| Topological Polar Surface Area | 129 Ų |
Molecular Structure and Reactivity
The utility of this compound stems from its two reactive functional groups:
-
Endo-Bicyclononyne (BCN): This strained alkyne is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without the need for a cytotoxic copper catalyst.[5][6] The resulting triazole linkage is highly stable.[5][6]
-
Primary Amine (-NH₂): The terminal amine group readily participates in standard coupling reactions. It can form stable amide bonds with carboxylic acids, a reaction often facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3] It can also react with pre-activated NHS esters.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an Azide-Modified Protein
This protocol outlines the general procedure for conjugating this compound to a protein that has been previously functionalized with an azide (B81097) group.
Materials:
-
Azide-modified protein
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting column
Procedure:
-
Preparation of Reagents:
-
Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).[5]
-
Determine the precise concentration of the protein solution using a standard protein assay.[5]
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[5]
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add a 2- to 4-fold molar excess of the this compound stock solution to the protein solution.[5] The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize potential effects on protein structure.[5]
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[5] Reaction times may vary depending on the specific reactants and may be shorter.[5]
-
-
Purification of the Conjugate:
-
Analysis of Conjugation:
-
The formation of the conjugated product can be confirmed by techniques such as SDS-PAGE, where a band shift may be observed, or mass spectrometry, which will show an increase in molecular weight.[5]
-
Amide Coupling to a Carboxylic Acid-Containing Molecule using EDC/NHS
This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid group.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5, or hydroxylamine)
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add EDC and NHS to the carboxylic acid solution. A typical molar ratio is a 2- to 5-fold excess of EDC and NHS over the carboxylic acid.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[7]
-
-
Coupling Reaction:
-
Immediately add a 1.5- to 2-fold molar excess of this compound (dissolved in a small amount of DMSO or Coupling Buffer) to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer to facilitate the reaction with the primary amine.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.
-
Applications in Drug Development
This compound is a key component in the development of sophisticated biotherapeutics such as Antibody-Drug Conjugates and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. They consist of a monoclonal antibody linked to a cytotoxic drug. This compound can serve as the linker in this construct. The antibody can be functionalized with an azide group, and the cytotoxic drug with a carboxylic acid (or vice versa). The bifunctional nature of this compound allows for the precise and stable connection of these two components.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. This compound is an ideal linker for PROTAC synthesis, enabling the connection of the two ligands through orthogonal click chemistry and amide bond formation.[1][8]
Caption: Logical workflow for PROTAC synthesis.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development. Its well-defined structure, high reactivity, and the enhanced solubility conferred by the PEG spacer make it an invaluable tool for researchers and scientists. The ability to perform sequential, orthogonal reactions with high efficiency enables the construction of complex and highly specific biomolecular conjugates, paving the way for the next generation of targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ruixibiotech [ruixibiotech.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Stoichiometry and Molar Ratio Calculations in Endo-bcn-peg8-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-bcn-peg8-amine is a versatile, heterobifunctional linker molecule integral to advanced bioconjugation strategies, particularly in the fields of targeted drug delivery, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features two key reactive functionalities: an endo-Bicyclo[6.1.0]nonyne (BCN) group and a primary amine, connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer.[4]
The BCN group is a highly reactive strained alkyne that readily participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This reaction is notable for its high efficiency, selectivity, and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[5][6] The primary amine allows for conventional amide bond formation with carboxylic acids or activated esters (like NHS esters), providing a versatile handle for conjugation to a wide array of biomolecules.[4] The PEG8 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance of the final conjugate.[5][7]
These application notes provide detailed protocols and stoichiometric considerations for the use of this compound in bioconjugation, with a focus on molar ratio calculations to achieve optimal reaction outcomes.
Chemical Properties and Stoichiometric Data
A precise understanding of the physicochemical properties of this compound is critical for accurate molar ratio calculations.
| Property | Value | Source(s) |
| Chemical Name | endo-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | [8] |
| Molecular Formula | C29H52N2O10 | [4] |
| Molecular Weight | 588.7 g/mol | [4] |
| Purity | Typically >95% | [8] |
| Solubility | Water, DCM, DMF, DMSO | [4] |
| Storage | -20°C, desiccated | [4] |
Core Reaction Principles and Stoichiometry
This compound enables two primary conjugation strategies:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The BCN group reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction follows second-order kinetics.[5]
-
Amide Bond Formation: The primary amine reacts with a carboxylic acid (in the presence of coupling agents like EDC or HATU) or an activated ester (e.g., N-hydroxysuccinimide ester) to form a stable amide bond.[4]
Molar Ratio Calculations
Accurate molar calculations are fundamental to achieving the desired degree of labeling and minimizing unwanted side products.
General Formula for Molar Calculations:
-
Moles of Substance = Mass (g) / Molecular Weight ( g/mol )
-
Mass required (g) = Moles desired (mol) * Molecular Weight ( g/mol )
For a solution:
-
Volume of stock solution needed (L) = Moles desired (mol) / Concentration of stock solution (mol/L)
SPAAC Reaction Stoichiometry
The SPAAC reaction is highly efficient, often proceeding to completion.[6] However, to ensure a high yield of the desired conjugate, a molar excess of one reactant is typically used. In protein labeling, it is common to use a molar excess of the BCN-containing linker to drive the reaction to completion on the azide-modified protein.
| Parameter | Recommended Range | Rationale & Considerations | Source(s) |
| Molar Excess of BCN Linker to Azide-Molecule | 2 to 10-fold | A modest excess is often sufficient to achieve high conjugation efficiency without making purification overly difficult. The optimal ratio is dependent on the specific reactants and may require empirical determination. | [5] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can increase reaction efficiency due to the second-order kinetics of the SPAAC reaction. | [9] |
| Reaction Time | 2 - 24 hours | Reaction times can vary depending on the concentration of reactants and the intrinsic reactivity of the specific azide (B81097). Reactions are often complete within 4-12 hours at room temperature. | [5] |
| Temperature | 4°C to 37°C | The reaction proceeds well at room temperature (25°C) or 37°C. Lower temperatures (4°C) can be used to maintain the stability of sensitive biomolecules, though this may require a longer reaction time. | [5] |
Amine-Reactive Conjugation Stoichiometry
When conjugating this compound to a protein via its primary amine, the reaction is typically performed with a molecule containing an activated ester, such as an NHS ester.
| Parameter | Recommended Range | Rationale & Considerations | Source(s) |
| Molar Excess of NHS Ester to Amine Linker | 10 to 20-fold | A larger molar excess is often required for NHS ester reactions compared to SPAAC to achieve a high degree of labeling, as NHS esters can hydrolyze in aqueous buffers. | [10] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the bimolecular reaction over hydrolysis of the NHS ester. | [10] |
| Reaction pH | 7.2 - 8.5 | The primary amine must be deprotonated to be nucleophilic. A slightly basic pH is optimal for the reaction. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete in the reaction. | [10] |
| Reaction Time | 1 - 4 hours | Most NHS ester conjugations proceed to completion within this timeframe at room temperature. | [10] |
Experimental Protocols
The following are generalized protocols. It is highly recommended to perform small-scale optimization experiments to determine the ideal molar ratios and reaction times for your specific application.
Protocol 1: Conjugation of an Azide-Modified Protein with this compound (SPAAC)
This protocol describes the labeling of a protein that has been previously functionalized with azide groups.
Materials:
-
Azide-modified protein
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette with appropriate MWCO)
Procedure:
-
Prepare Protein Solution:
-
Dissolve or buffer-exchange the azide-modified protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[9]
-
Determine the precise concentration of the protein solution.
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Perform the SPAAC Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 2-4 fold molar excess is a good starting point).[5]
-
Add the calculated volume of the BCN linker stock solution to the protein solution. Ensure the final DMSO concentration is below 10% (v/v) to maintain protein stability.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[5]
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound using size-exclusion chromatography or dialysis.
-
-
Characterize the Conjugate:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (observing an increase in mass corresponding to the linker) or SDS-PAGE (which may show a band shift).[5]
-
Protocol 2: Conjugation of this compound to a Carboxylic Acid/NHS Ester
This protocol describes the activation of this compound for subsequent reaction or conjugation to a molecule containing a carboxylic acid or NHS ester.
Materials:
-
This compound
-
Molecule with a carboxylic acid or NHS ester functionality
-
Coupling agents (if starting with a carboxylic acid), e.g., EDC and Sulfo-NHS
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (for NHS ester reaction) or MES buffer, pH 4.7-6.0 (for EDC/NHS activation of carboxylic acid)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the NHS ester-containing molecule in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[10]
-
-
Perform the Conjugation Reaction (for NHS ester):
-
Quench the Reaction (Optional):
-
Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[10]
-
-
Purify the Product:
-
Purify the resulting BCN-PEG8-conjugate using an appropriate method such as reverse-phase HPLC.
-
Application Workflows and Signaling Pathways
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This compound is a valuable linker for constructing ADCs. A common strategy involves modifying an antibody with an azide and a cytotoxic drug with the BCN linker (or vice versa), followed by their conjugation via SPAAC.
Caption: General workflow for the preparation of an Antibody-Drug Conjugate (ADC).
HER2 Signaling Pathway in Breast Cancer
ADCs often target cell surface receptors like HER2, which is overexpressed in some breast cancers. Upon binding, the ADC is internalized, leading to the release of the cytotoxic payload and subsequent cell death.
Caption: Simplified HER2 signaling pathway and mechanism of action for a HER2-targeting ADC.[2][11][12]
PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. BCN-PEG linkers are crucial for connecting the target-binding and E3-recruiting moieties.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[3][13][14]
Conclusion
This compound is a powerful tool for creating complex bioconjugates for a range of applications in drug development and research. Successful conjugation relies on a thorough understanding of the underlying SPAAC and amine-reactive chemistries, coupled with careful calculation of molar ratios and optimization of reaction conditions. The protocols and data presented herein provide a robust framework for researchers to effectively utilize this versatile linker in their experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Endo-bcn-peg8-amine Conjugates
AN-001 | For Research Use Only
Abstract
This application note provides a detailed protocol for the purification of Endo-bcn-peg8-amine and its conjugates using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a heterobifunctional linker containing a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and a primary amine for conjugation to molecules with active esters or carboxylic acids.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and flexibility.[3][4][5] Effective purification is critical to remove unreacted starting materials, side products, and other impurities, ensuring the high purity required for downstream applications in bioconjugation and drug development. This protocol details a robust RP-HPLC method, including system parameters, mobile phase preparation, and a representative purification workflow.
Introduction
The development of complex bioconjugates, such as antibody-drug conjugates (ADCs), requires high-purity reagents and intermediates. This compound is a key linker used to attach payloads or imaging agents to biomolecules. The purification of conjugates synthesized using this linker can be challenging due to the amphiphilic nature of the molecule, which contains both a hydrophobic BCN group and a hydrophilic PEG chain and a polar amine.[1][3]
Reverse-phase HPLC is a powerful technique for purifying such molecules.[] It separates compounds based on differences in their hydrophobicity, allowing for the efficient removal of more polar or less polar impurities.[][7] This document provides a general, yet detailed, starting protocol for the preparative purification of compounds containing the this compound moiety. The method can be adapted for specific conjugates by modifying the gradient conditions.
Materials and Equipment
2.1 Reagents
-
Crude this compound conjugate sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC-grade (≥99.9%)
-
Dimethyl Sulfoxide (DMSO), HPLC-grade (for sample dissolution)
2.2 Equipment
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.
-
Preparative RP-HPLC Column (e.g., C18, 10 µm particle size, 21.2 x 250 mm)
-
Fraction Collector
-
Vortex Mixer
-
pH Meter
-
Analytical HPLC system for purity analysis
-
Lyophilizer or centrifugal evaporator for solvent removal
Experimental Protocols
3.1 Mobile Phase Preparation
-
Mobile Phase A (Aqueous): In a suitable container, combine 1000 mL of HPLC-grade water with 1.0 mL of Trifluoroacetic Acid (TFA) to create a 0.1% (v/v) TFA solution. Mix thoroughly. This acidic modifier helps to protonate the primary amine, improving peak shape and retention on the C18 column.
-
Mobile Phase B (Organic): In a separate container, combine 1000 mL of HPLC-grade Acetonitrile (ACN) with 1.0 mL of TFA to create a 0.1% (v/v) TFA solution. Mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before placing them on the HPLC system.
3.2 Sample Preparation
-
Dissolve the crude conjugate material in a minimal amount of a strong solvent like DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Before injection, dilute the stock solution with Mobile Phase A to ensure miscibility with the initial HPLC conditions and to reduce the concentration of the strong solvent. A high concentration of organic solvent in the sample can lead to poor peak shape.
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
3.3 Preparative HPLC Method The following is a representative gradient method. The gradient slope and duration should be optimized based on the specific hydrophobicity of the target conjugate.[7]
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution Gradient: Run the gradient program as detailed in Table 1.
-
Fraction Collection: Collect fractions based on the UV detector signal (e.g., at 220 nm or 280 nm). Collect the main peak corresponding to the pure product.
-
Post-Purification: Combine the pure fractions and remove the organic solvent using a centrifugal evaporator. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
3.4 Purity Analysis
-
Analyze an aliquot of the purified product using an analytical RP-HPLC system to confirm its purity.
-
The analytical method should use a similar mobile phase system but on a smaller column (e.g., C18, 5 µm, 4.6 x 150 mm) with a faster gradient to allow for rapid purity assessment.
Data Presentation
Quantitative data for a typical preparative HPLC purification are summarized below.
Table 1: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient (or 45 °C for improved resolution)[7] |
| Injection Volume | 1 - 5 mL (dependent on concentration) |
| Gradient Program: | |
| 0.0 - 5.0 min | 5% B (Isocratic) |
| 5.1 - 45.0 min | 5% to 65% B (Linear Gradient) |
| 45.1 - 50.0 min | 65% to 95% B (Wash) |
| 50.1 - 60.0 min | 95% to 5% B (Re-equilibration) |
Visualizations
5.1 Experimental Workflow
Caption: Workflow for the purification of this compound conjugates.
5.2 Logic of Reverse-Phase Separation
Caption: Separation principle based on polarity in Reverse-Phase HPLC.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation During Protein Labeling with Endo-bcn-peg8-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during labeling with Endo-bcn-peg8-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lead to protein aggregation?
This compound is a bifunctional linker containing a bicyclononyne (BCN) group for click chemistry, a polyethylene (B3416737) glycol (PEG8) spacer, and a primary amine. The primary amine reacts with carboxyl groups on the protein surface, often with the assistance of coupling agents like EDC and NHS, to form a stable amide bond.
Protein aggregation during this process can be triggered by several factors:
-
Alteration of Surface Charge: The reaction of the primary amine on the linker with a carboxyl group on the protein neutralizes a negative charge. This change in the protein's isoelectric point (pI) can reduce the electrostatic repulsion between protein molecules, leading to aggregation.
-
Increased Hydrophobicity: The BCN group is hydrophobic. Attaching multiple BCN-PEG linkers to the protein surface can increase its overall hydrophobicity, promoting self-association and aggregation.[1][2]
-
Conformational Changes: The labeling process or the physical presence of the linker can induce slight conformational changes in the protein, potentially exposing hydrophobic regions that were previously buried.[3][4]
-
Intermolecular Cross-linking: Although less common with monofunctional amine linkers, if the protein has multiple reactive sites in close proximity on different molecules, there's a potential for intermolecular interactions leading to aggregation, especially at high protein concentrations.[5]
Q2: How does the choice of labeling conditions affect protein aggregation?
Suboptimal reaction conditions are a primary driver of protein aggregation. Key parameters to consider include:
-
pH: The pH of the reaction buffer affects both the reactivity of the target carboxyl groups on the protein and the protein's overall stability. Deviating from a protein's optimal pH can lead to unfolding and aggregation.
-
Protein Concentration: While higher protein concentrations can increase labeling efficiency, they also significantly raise the risk of aggregation as protein molecules are in closer proximity.
-
Molar Ratio of Linker to Protein: A high molar excess of the this compound linker can lead to over-labeling, which increases the likelihood of altering the protein's physicochemical properties and causing aggregation.
-
Temperature: Elevated temperatures can accelerate the labeling reaction but also increase the rate of protein unfolding and aggregation.
Q3: What are the signs of protein aggregation?
Protein aggregation can manifest in several ways:
-
Visual Cues: The most obvious sign is the appearance of visible precipitates, cloudiness, or turbidity in the solution during or after the labeling reaction.
-
Analytical Detection: Techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight species that elute earlier than the monomeric protein. Dynamic Light Scattering (DLS) can detect an increase in the hydrodynamic radius of the particles in solution and a higher polydispersity index (PDI). SDS-PAGE under non-reducing conditions may also reveal high-molecular-weight bands.
-
Loss of Activity: Aggregation can lead to a decrease or complete loss of the protein's biological activity.
Troubleshooting Guide
Issue 1: Visible Precipitation or Cloudiness During or After the Labeling Reaction
This indicates significant and rapid protein aggregation.
Troubleshooting Workflow for Rapid Aggregation
Caption: Troubleshooting decision tree for rapid protein aggregation.
Recommended Actions & Parameters
| Parameter | Recommended Adjustment | Rationale |
| Molar Ratio (Linker:Protein) | Decrease the molar excess of this compound. Start with a lower ratio (e.g., 3:1 to 5:1) and perform a titration to find the optimal balance between labeling efficiency and aggregation. | Reduces the extent of surface modification, minimizing changes to the protein's charge and hydrophobicity. |
| Protein Concentration | Lower the protein concentration during the labeling reaction (e.g., 1-2 mg/mL). If a higher final concentration is needed, label at a lower concentration and then carefully concentrate the purified product. | Decreases the probability of intermolecular interactions that lead to aggregation. |
| Reaction Buffer pH | Screen a range of pH values (e.g., 6.0-8.0) to find the optimal pH for your specific protein's stability. Avoid the protein's isoelectric point (pI). | Maintains the native conformation of the protein and appropriate surface charge for repulsion. |
| Ionic Strength | Optimize the salt concentration (e.g., 150-500 mM NaCl) in the reaction buffer. | Salts can help to screen electrostatic interactions that may contribute to aggregation. |
| Reaction Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | Slows down the kinetics of both the labeling reaction and the aggregation process. |
Issue 2: Gradual Aggregation During Storage After Labeling
The labeled protein may be less stable over time, even if the initial labeling reaction is successful.
Strategies for Long-Term Stability
| Strategy | Description |
| Inclusion of Solubilizing Excipients | Additives can stabilize the protein in its native conformation and prevent aggregation during storage. |
| Cryoprotectants for Frozen Storage | If storing the protein at -20°C or -80°C, the addition of cryoprotectants is crucial to prevent freeze-thaw induced aggregation. |
| Optimization of Protein Concentration | Storing the labeled protein at a lower concentration can reduce the propensity for aggregation over time. |
Table of Common Stabilizing Additives
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Stabilize the native protein structure through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions. |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20) | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation. |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of non-native disulfide bonds. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a starting point and should be optimized for your specific protein.
Experimental Workflow for Protein Labeling
Caption: General workflow for protein labeling with an amine-reactive linker.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0.
-
This compound
-
Anhydrous DMSO or DMF
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (e.g., 1-2 mg/mL) in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound, EDC, and Sulfo-NHS in anhydrous DMSO or DMF to create concentrated stock solutions.
-
Labeling Reaction:
-
Add the desired molar excess of EDC and Sulfo-NHS to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Add the desired molar excess of the dissolved this compound to the activated protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Remove excess linker and byproducts by size exclusion chromatography or dialysis.
-
Characterization: Determine the final protein concentration and degree of labeling (DOL). Assess for aggregation using SEC or DLS.
Protocol 2: Screening for Optimal Buffer Conditions
-
Prepare small aliquots of your protein in a series of buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Perform small-scale labeling reactions in each buffer condition using a fixed protein concentration and linker-to-protein molar ratio.
-
Monitor for aggregation by visual inspection (turbidity) and by measuring the absorbance at 340 nm or 600 nm over time.
-
Analyze the labeling efficiency and aggregation levels in each condition to determine the optimal buffer.
Signaling Pathways and Logical Relationships
The modification of lysine (B10760008) and other residues on a protein's surface can have significant downstream consequences, particularly if the protein is involved in cell signaling.
Logical Relationship of Labeling to Protein Function
Caption: The impact of protein labeling on its physicochemical properties and function.
References
Impact of reaction time and temperature on Endo-bcn-peg8-amine conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of reaction time and temperature on Endo-bcn-peg8-amine conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a bifunctional linker used in bioconjugation. It contains two reactive groups:
-
An amine group (-NH2) that can react with activated esters (like NHS esters) to form a stable amide bond.
-
An Endo-bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
The PEG8 (polyethylene glycol) spacer increases the hydrophilicity and solubility of the molecule in aqueous buffers.[3][4]
Q2: How does temperature affect the Endo-BCN and azide (B81097) (SPAAC) reaction?
Temperature has a significant impact on the rate of the SPAAC reaction. Increasing the temperature generally increases the reaction rate. For instance, the reaction rate of a PEGylated BCN derivative with an azide was observed to increase approximately 150-fold when the temperature was raised from 0°C to 60°C.[5] However, it is crucial to consider the thermal stability of the biomolecules involved in the conjugation. For many biological applications, reactions are typically performed at temperatures ranging from 4°C to 37°C.[6]
Q3: What is the optimal reaction time for the SPAAC conjugation?
The optimal reaction time depends on several factors, including the temperature, concentration of reactants, and the specific azide being used. Generally, SPAAC reactions with BCN are efficient and can proceed to completion within a few hours at room temperature.[3] For example, a common incubation time is 2-12 hours at room temperature or 37°C.[6] It is always recommended to monitor the reaction progress to determine the optimal time for your specific system.
Q4: How does temperature and time affect the amine-NHS ester conjugation part of the reaction?
For the reaction between the amine group of this compound and an NHS ester, temperature and time are also key parameters. This reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.[7] The NHS ester is susceptible to hydrolysis, which is more rapid at higher pH and temperatures. Therefore, it is important to work within the recommended temperature and pH ranges to ensure efficient conjugation and minimize the degradation of the NHS ester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency (SPAAC Reaction) | Reaction temperature is too low. | Increase the reaction temperature. For sensitive biomolecules, consider a longer reaction time at a moderate temperature (e.g., 25°C or 37°C).[5] |
| Reaction time is too short. | Extend the incubation time. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC) to determine the optimal duration.[6] | |
| Low concentration of reactants. | Increase the concentration of one or both reactants. | |
| Low Conjugation Efficiency (Amine-NHS Ester Reaction) | Hydrolysis of the NHS ester. | Ensure the pH of the reaction buffer is between 7.2 and 8.5. Prepare the NHS ester solution immediately before use and avoid storing it.[7][8] |
| Reaction temperature is not optimal. | Perform the reaction at room temperature for 1-4 hours or at 4°C overnight. Avoid high temperatures which can accelerate NHS ester hydrolysis.[7] | |
| Presence of primary amines in the buffer. | Use a buffer that does not contain primary amines, such as PBS. Avoid buffers like Tris or glycine.[7][8] | |
| Side Reactions | Reaction of BCN with thiols. | If your biomolecule contains free thiols (cysteine residues), they may react with the BCN group. To mitigate this, you can add a small amount of a reducing agent like β-mercaptoethanol (β-ME) to the reaction mixture.[3] |
| Poor Solubility of Conjugate | Aggregation of the biomolecule. | The PEG8 linker in this compound is designed to improve solubility.[3] However, if solubility issues persist, consider optimizing the buffer composition or using a longer PEG linker. |
Quantitative Data
The rate of the SPAAC reaction is described by the second-order rate constant (k). The following table summarizes the effect of temperature on the reaction rate of a PEGylated BCN derivative with an azide.
| Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Fold Increase from 0°C |
| 0 | 5 x 10⁻⁴ | 1 |
| 20 | 0.19 | 380 |
| 37 | 0.57 | 1140 |
| 60 | 5.83 x 10⁻² | 116.6 |
Data adapted from a study on a PEGylated BCN derivative which serves as a close model for this compound. The specific rate can vary depending on the azide and reaction conditions.[5]
Experimental Protocols
This section provides a general protocol for a two-step conjugation using this compound. First, the amine group is conjugated to an NHS ester-activated molecule, followed by the SPAAC reaction of the BCN group with an azide-functionalized molecule.
Part 1: Amine-NHS Ester Conjugation
-
Reagent Preparation:
-
Equilibrate the this compound and the NHS ester-activated molecule to room temperature before opening the vials.
-
Prepare a stock solution of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. Do not store the NHS ester solution.[7]
-
Dissolve the molecule to be conjugated (containing the NHS ester) and the this compound in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the solution of this compound.[8]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% to avoid denaturation of proteins, if applicable.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[6]
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a quenching buffer (e.g., 50-100 mM Tris or glycine) and incubate for 30 minutes at room temperature to consume any unreacted NHS ester.[6]
-
Purify the BCN-functionalized product using size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Dissolve the purified BCN-functionalized molecule from Part 1 in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-containing molecule in the same reaction buffer.
-
-
Conjugation Reaction:
-
Mix the BCN-functionalized molecule with a 1.5- to 5-fold molar excess of the azide-containing molecule.[6]
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal time and temperature may need to be determined empirically based on the reactivity of the specific reactants.[5][6]
-
-
Analysis and Purification:
-
Monitor the reaction progress using a suitable analytical method such as SDS-PAGE, HPLC, or mass spectrometry.
-
Once the reaction is complete, purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity chromatography) to remove any unreacted materials.
-
Visualizations
References
- 1. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]
- 2. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Common pitfalls to avoid when using Endo-bcn-peg8-amine
Welcome to the technical support center for Endo-bcn-peg8-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two reactive functional groups: an endo-Bicyclononyne (BCN) group and a primary amine (-NH2), connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer.[1][2]
-
BCN Group: This strained alkyne is highly reactive towards azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with biological processes.[5]
-
Amine Group: The primary amine can be conjugated to molecules containing carboxylic acids (to form a stable amide bond), activated esters (like NHS esters), or aldehydes/ketones.
-
PEG8 Spacer: The polyethylene glycol chain enhances the solubility and biocompatibility of the molecule and its conjugates in aqueous solutions. It also provides a flexible spacer to minimize steric hindrance between the conjugated molecules.
Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs), PROTACs, fluorescent labeling of biomolecules, and surface modification of materials.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the reactivity of the linker.
| Condition | Recommendation | Rationale |
| Storage Temperature | Store at -20°C for long-term storage. | Minimizes degradation of the reactive BCN and amine functionalities. |
| Storage Atmosphere | Store in a dry, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). | The BCN group can be sensitive to moisture and light. |
| Handling | Before use, allow the vial to equilibrate to room temperature before opening. | Prevents condensation of moisture inside the vial, which can hydrolyze the compound. |
| Solubilization | Dissolve the required amount of the linker in a suitable anhydrous solvent (e.g., DMSO, DMF, or DCM) immediately before use. | Stock solutions in aqueous buffers are not recommended for long-term storage due to potential hydrolysis. |
Q3: Which functional groups does the amine moiety of this compound react with?
The primary amine group is nucleophilic and can react with several functional groups to form stable covalent bonds:
-
Carboxylic Acids (-COOH): In the presence of carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Activated Esters (e.g., NHS esters): Reacts directly to form a stable amide bond, releasing the NHS leaving group.
-
Aldehydes and Ketones: Forms an initial imine bond, which can then be reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.
Troubleshooting Guide
Low or No Conjugation Yield (Amine Reaction)
Q4: I am seeing a low yield in my amine coupling reaction with a carboxylic acid-containing molecule. What could be the issue?
Several factors can contribute to low yields in amine coupling reactions. Here is a systematic approach to troubleshooting:
Troubleshooting Amine Coupling Reactions
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5 for efficient amine acylation. |
| Presence of Primary Amines in Buffer | Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with the this compound for reaction with your target molecule. Use phosphate, borate, or bicarbonate buffers instead. |
| Inactive Coupling Reagents (EDC/NHS) | Use fresh, high-quality EDC and NHS. These reagents are moisture-sensitive and can hydrolyze over time. Prepare solutions of these reagents immediately before use. |
| Insufficient Molar Excess of Linker | For reactions with proteins or other macromolecules, a significant molar excess (e.g., 10-20 fold) of this compound may be required to drive the reaction to completion. |
| Steric Hindrance | The carboxylic acid on your target molecule may be sterically inaccessible. The PEG8 spacer is designed to mitigate this, but in some cases, a longer PEG linker might be necessary. |
| Hydrolysis of Activated Carboxylic Acid | The EDC/NHS-activated carboxylic acid is susceptible to hydrolysis. Ensure that the this compound is added promptly after the activation step. |
Experimental Workflow for Amine Coupling (with Carboxylic Acid)
References
Stability of Endo-bcn-peg8-amine in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and use of Endo-bcn-peg8-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1][2][3][4] It is also recommended to store it in a tightly sealed container, protected from moisture and light.[1][2]
Q2: How is this compound shipped, and is it stable at ambient temperatures?
This compound is typically shipped at ambient temperature.[3][4][5] This suggests that the compound is stable for the short duration of shipping and customs handling.[5] For short-term storage, such as days to weeks, temperatures of 0-4°C are also acceptable.[5]
Q3: In which solvents is this compound soluble?
This compound is soluble in water, dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[3] To preserve the reactivity of the compound, especially if it has reactive functional groups like NHS esters, the use of anhydrous solvents is recommended.[1][2]
Q4: What are the primary applications of this compound?
This compound is a heterobifunctional linker used in bioconjugation and drug delivery.[1][6][7] Its endo-BCN group allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry with azide-containing molecules. The amine group can be reacted with carboxylic acids or activated esters to form stable amide bonds.[3][6] The PEG8 spacer enhances solubility and provides a flexible linkage.[1][5]
Stability Data Summary
| Condition | Temperature | Duration | Solvent/State | Recommendations |
| Long-Term Storage | -20°C | Months to years | Solid | Store in a sealed, moisture- and light-protected container.[1][2][5] |
| Short-Term Storage | 0 - 4°C | Days to weeks | Solid | Keep dry and protected from light.[5] |
| Shipping | Ambient | A few weeks | Solid | Stable enough for ordinary shipping and time in customs.[5] |
| In Solution | Refer to specific experiment | Short as possible | Anhydrous DMF, DMSO, Water, DCM | Use anhydrous solvents to preserve reactivity. Prepare solutions fresh for best results.[1][2][3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Reagent Degradation: The amine or BCN group may have degraded due to improper storage (exposure to moisture, light, or elevated temperatures). | Ensure the reagent has been stored correctly at -20°C in a sealed, dry container. Use a fresh vial of the reagent if degradation is suspected. |
| Solvent Issues: Use of non-anhydrous solvents for reactions involving sensitive functional groups can lead to hydrolysis. | Use fresh, anhydrous solvents such as DMF or DMSO, particularly when reacting the amine group.[1][2] | |
| Incorrect pH: The pH of the reaction buffer can significantly impact the reactivity of the amine group. | For reactions with the amine group (e.g., with NHS esters), maintain a pH between 7 and 9. | |
| Steric Hindrance: The biomolecule's azide (B81097) or carboxyl group may be sterically inaccessible. | Consider using a longer PEG linker to reduce steric hindrance. | |
| Poor Solubility of Conjugate | Aggregation: The resulting bioconjugate may have a tendency to aggregate, especially at high concentrations. | The PEG8 spacer is designed to increase solubility.[4][5][8] However, if issues persist, try optimizing the buffer composition (e.g., adjusting pH or ionic strength) or working at lower concentrations. |
| Unexpected Side Reactions | Non-specific Binding: The reagent may non-specifically interact with other functional groups on the biomolecule. | Review the reaction chemistry and consider protecting reactive functional groups on the biomolecule that are not the intended target.[9] |
| Hydrolysis of NHS ester (if applicable): If coupling the amine of this compound to a molecule with an NHS ester, the ester is susceptible to hydrolysis. | Avoid aqueous buffers during the initial coupling step if possible and work quickly. Ensure the pH is optimized for amine reactivity over hydrolysis. |
Experimental Protocols
Protocol: General Procedure for Conjugating this compound to a Protein with an Activated Carboxylic Acid (e.g., NHS Ester)
This protocol outlines a general workflow for labeling a protein that has been functionalized with an N-hydroxysuccinimide (NHS) ester.
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO). For example, dissolve 1 mg in 100 µL of solvent.
-
Prepare the NHS-ester functionalized protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules from the reaction mixture. This can be achieved using size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
The choice of purification method will depend on the properties of the protein and the desired final purity.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE (which will show a shift in molecular weight), or HPLC.
-
Caption: A diagram illustrating the experimental workflow for protein labeling.
Protocol: Copper-Free Click Chemistry with the BCN-Labeled Protein
This protocol describes the subsequent reaction of the BCN-labeled protein with an azide-functionalized molecule.
-
Reagent Preparation:
-
Prepare the BCN-labeled protein in a suitable buffer (e.g., PBS).
-
Dissolve the azide-containing molecule (e.g., a fluorescent probe, drug molecule) in a compatible solvent (e.g., DMSO or water).
-
-
Click Reaction:
-
Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the BCN-labeled protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours. The reaction can also be performed at 37°C to increase the rate. Reaction times may vary depending on the specific reactants.
-
-
Purification and Analysis:
-
Purify the final conjugate using an appropriate method (SEC, dialysis, or affinity chromatography) to remove any unreacted azide molecule.
-
Analyze the final product using methods such as UV-Vis spectroscopy (if the azide molecule is a dye), fluorescence spectroscopy, or mass spectrometry to confirm the successful click reaction.
-
Caption: A diagram showing the bio-orthogonal ligation pathway.
References
- 1. endo-BCN-PEG8-acid, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 2. endo-BCN-PEG8-NHS ester, CAS 1608140-48-2 | AxisPharm [axispharm.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. endo-BCN-PEG8-NHS ester, 1608140-48-2 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Ruixibiotech [ruixibiotech.com]
- 8. endo-BCN-PEG8-acid, 2126805-02-3 | BroadPharm [broadpharm.com]
- 9. creativepegworks.com [creativepegworks.com]
Identifying and characterizing byproducts in Endo-bcn-peg8-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endo-bcn-peg8-amine. The information is designed to help identify and characterize byproducts that may arise during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule. It contains two primary reactive groups:
-
A bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne used for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-containing molecules.[1]
-
A primary amine (-NH2) group, which can be conjugated to molecules containing carboxylic acids (often activated with reagents like EDC and NHS), activated esters (e.g., NHS esters), aldehydes, or ketones.[1][2]
Q2: What are the most common side reactions and byproducts I should be aware of when using this compound?
The most common side reactions can be categorized by the reactive group involved:
-
BCN Group: The BCN ring is susceptible to hydrolysis, especially under acidic conditions. This can lead to the formation of byproducts with an added mass of 18 Da (M+H₂O) or 36 Da (M+2H₂O), corresponding to the addition of one or two water molecules.[3]
-
Amine Group: When coupling the amine to a carboxylic acid using EDC/NHS chemistry, a common side reaction is the hydrolysis of the activated NHS ester, which competes with the desired amidation reaction. This results in the regeneration of the carboxylic acid and unreacted this compound.
-
PEG Chain: The polyethylene (B3416737) glycol (PEG) chain can undergo oxidation, leading to the formation of impurities such as aldehydes and formic acid. These reactive species can potentially form adducts with the primary amine of the linker or other molecules in the reaction.
Q3: How can I minimize the formation of these byproducts?
To minimize byproduct formation, consider the following strategies:
-
Control pH: For SPAAC reactions, perform the conjugation at a neutral to slightly basic pH (7.0-8.5) to minimize hydrolysis of the BCN ring. For amine couplings with NHS esters, a pH range of 7.2 to 8.5 is generally recommended to balance reaction efficiency and hydrolysis of the ester.
-
Use Fresh Reagents: Use freshly prepared solutions of coupling reagents like EDC and NHS. This compound should be stored under recommended conditions (typically -20°C, desiccated) and brought to room temperature before opening to prevent condensation.
-
Optimize Stoichiometry: Use an appropriate molar excess of the this compound or the azide-containing molecule to drive the reaction to completion and minimize unreacted starting materials.
-
Degas Buffers: To reduce the risk of oxidation of the PEG chain, consider using degassed buffers for the reaction.
Q4: What analytical techniques are best for identifying and characterizing my final conjugate and any byproducts?
Liquid chromatography-mass spectrometry (LC-MS) is the most powerful technique for this purpose.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the desired product from unreacted starting materials and byproducts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) can provide accurate mass measurements to confirm the identity of the desired conjugate and help in the characterization of unknown byproducts.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during this compound reactions, with a focus on identifying byproducts using mass spectrometry data.
| Observed Problem | Potential Cause | Suggested Solution & Byproduct Identification |
| Low Conjugation Yield | Incomplete reaction; degradation of starting materials. | Verify the purity and activity of your starting materials. Optimize reaction conditions (pH, temperature, time). A low yield may not be due to byproducts but rather a lack of reaction. |
| Steric hindrance. | If conjugating large biomolecules, steric hindrance may be an issue. Consider using a longer PEG linker if available. | |
| Unexpected peak at M+18 Da in MS | Hydrolysis of the BCN ring. | This is a common byproduct resulting from the addition of a single water molecule across the alkyne. To confirm, analyze a sample of this compound in an acidic buffer (e.g., pH 4-5) by LC-MS to see if this peak increases. |
| Unexpected peak at M+36 Da in MS | Further hydrolysis of the BCN ring. | This corresponds to the addition of two water molecules to the BCN moiety. |
| Peak corresponding to unreacted starting material | Inefficient coupling. | Increase the molar excess of the coupling partner or extend the reaction time. Ensure optimal pH for the reaction. |
| Broad peaks or a series of peaks separated by 44 Da in MS | PEG heterogeneity or oxidation. | The starting this compound should be monodisperse. If you observe polydispersity, it may be an impurity. Oxidation of the PEG chain can lead to fragmentation and a heterogeneous mixture. |
| Peak corresponding to hydrolyzed NHS-ester activated molecule | Inefficient amine coupling. | This indicates that the NHS ester is hydrolyzing faster than it is reacting with the amine. Ensure the pH is not too high (above 8.5) and use fresh, anhydrous DMSO or DMF to dissolve the NHS ester. |
Quantitative Data Summary
The following table summarizes the expected molecular weights of this compound and its common byproducts, which can be used to aid in the interpretation of mass spectrometry data.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| This compound | C₂₉H₅₂N₂O₁₀ | 588.3622 | Expected mass of the starting material. |
| Hydrolyzed BCN byproduct (+H₂O) | C₂₉H₅₄N₂O₁₁ | 606.3728 | Result of a single water molecule adding to the BCN ring. |
| Dihydrolyzed BCN byproduct (+2H₂O) | C₂₉H₅₆N₂O₁₂ | 624.3833 | Result of two water molecules adding to the BCN ring. |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Reaction
-
Dissolve Reactants: Dissolve the azide-containing molecule and this compound separately in a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Reaction Initiation: Add the desired molar excess of this compound to the solution of the azide-containing molecule.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or reversed-phase HPLC.
Protocol 2: General Procedure for Amine Coupling with an NHS-Ester
-
Prepare Amine Solution: Dissolve the this compound in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Prepare NHS-Ester Solution: Immediately before use, dissolve the NHS-ester activated molecule in an anhydrous solvent such as DMSO or DMF.
-
Reaction Initiation: Add the NHS-ester solution to the amine-containing solution with gentle mixing.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to consume any unreacted NHS ester.
-
Purification: Purify the final conjugate using an appropriate chromatography method.
Protocol 3: Sample Preparation for LC-MS Analysis
-
Dilution: Dilute a small aliquot of the reaction mixture in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
Injection: Inject the diluted sample onto a C18 reversed-phase HPLC column connected to a mass spectrometer.
-
Gradient Elution: Elute the components using a gradient of increasing organic solvent (e.g., acetonitrile) with a constant concentration of an acid modifier (e.g., 0.1% formic acid).
-
MS Detection: Acquire mass spectra in positive ion mode over a relevant m/z range.
Visualizations
Caption: SPAAC reaction pathway with a potential side reaction.
Caption: Decision tree for troubleshooting unexpected MS peaks.
References
Validation & Comparative
Verifying the Structure of Endo-bcn-peg8-amine: A Comparative Guide to Analytical Techniques
In the landscape of drug development and bioconjugation, the precise structure of linker molecules is paramount to ensure the efficacy and safety of the final therapeutic product. Endo-bcn-peg8-amine, a bifunctional linker containing a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC) and a primary amine for further conjugation, requires rigorous structural verification. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of this compound, supported by experimental protocols and data interpretation.
The Central Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the unambiguous structural elucidation of organic molecules like this compound.[1][2] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the verification of the connectivity and stereochemistry of the molecule.
Experimental Protocol for NMR Analysis
A standard approach to acquiring NMR spectra for this compound involves dissolving a small amount of the sample in a deuterated solvent and analyzing it using a high-field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): Used to determine the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), confirming the overall structure.
-
The following diagram illustrates the general workflow for NMR-based structural verification:
Expected NMR Data for this compound
The following table summarizes the expected chemical shifts in ¹H and ¹³C NMR spectra for the key structural components of this compound.
| Structural Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| BCN Moiety | ||
| Alkyne Carbons | - | ~90-100 |
| Cyclopropyl Protons | 0.5 - 1.5 | ~10-25 |
| Allylic Protons | 2.0 - 2.5 | ~25-35 |
| PEG Linker | ||
| Ethylene Glycol Protons (-CH₂-CH₂-O-) | 3.5 - 3.8 | ~70 |
| Amine Terminus | ||
| Methylene Protons adjacent to Amine (-CH₂-NH₂) | 2.8 - 3.2 | ~40 |
Note: These are approximate chemical shift ranges and can vary slightly based on the solvent and other experimental conditions.
Comparison with Alternative Analytical Techniques
While NMR is a cornerstone for structural elucidation, other techniques provide complementary information and are often used in conjunction for a comprehensive characterization of PEGylated molecules.[1]
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed atomic-level structural information, connectivity, stereochemistry, and purity.[2][3] | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, and fragmentation patterns. | High sensitivity, accurate mass determination. | Does not provide detailed structural connectivity or stereochemical information. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity or size | Purity, presence of isomers, and quantification.[1] | High resolution, quantitative. | Does not provide structural information on its own, requires reference standards. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume | Molecular size distribution and aggregation state.[2] | Useful for polymers and large molecules. | Limited resolution for molecules with similar sizes, not a direct measure of molecular weight. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational transitions of chemical bonds | Presence of functional groups (e.g., C=O, N-H, C-O). | Fast, simple sample preparation. | Provides limited structural detail compared to NMR. |
The logical relationship in choosing an analytical technique is often hierarchical, with NMR providing the foundational structural proof, and other methods offering complementary data on purity and molecular weight.
Conclusion
For the definitive structural verification of this compound, NMR spectroscopy is the most informative and indispensable technique . It provides a detailed roadmap of the molecule's atomic arrangement, which is critical for its intended use in bioconjugation. While techniques like Mass Spectrometry and HPLC are essential for confirming molecular weight and purity, they lack the capability to provide the comprehensive structural insights that NMR offers. Therefore, a multi-technique approach, with NMR at its core, is the gold standard for ensuring the quality and reliability of this critical bifunctional linker in drug development and research.
References
A Head-to-Head Comparison: Endo-bcn-peg8-amine vs. DBCO Linkers for Strain-Promoted Azide-Alkyne Cycloaddition
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate chemical linker is critical to experimental success. In the realm of copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) linkers have become prominent tools.[1] This guide provides a data-driven, objective comparison of Endo-bcn-peg8-amine and commonly used DBCO linkers to inform the selection process for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1][2]
Performance at a Glance: Key Differences
While both linkers react efficiently with azides to form a stable triazole linkage under physiological conditions, they possess distinct properties that make them suitable for different experimental designs.[1] DBCO is generally favored for its rapid reaction speed, whereas BCN is recognized for its smaller size, increased stability in certain biological contexts, and lower hydrophobicity.[3][4] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in this compound further modifies its properties, enhancing water solubility.[5]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative performance metrics for Endo-BCN and DBCO linkers.
| Feature | Endo-BCN | DBCO | Source(s) |
| Reaction Kinetics | |||
| Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (B81097) | ~0.29 M⁻¹s⁻¹ | ~0.1 - 2.3 M⁻¹s⁻¹ | [6][7][8] |
| Stability | |||
| Half-life in presence of Glutathione (B108866) (GSH) | ~6 hours | ~71 minutes | [9] |
| Degradation in RAW264.7 cells (24h) | ~79% | ~36% | [6] |
| Stability in presence of TCEP | More Stable | Shows Instability | [9] |
| Physicochemical Properties | |||
| Structure | Compact, non-aromatic | Bulky, aromatic | [3] |
| Size | Smaller | Larger | [3] |
| Lipophilicity / Hydrophobicity | Lower (more hydrophilic) | Higher (more lipophilic) | [2][3][4] |
In-Depth Analysis
Reactivity Kinetics
The speed of the SPAAC reaction is a critical factor, especially when dealing with low reactant concentrations or dynamic biological systems.[1] DBCO's higher ring strain generally results in significantly faster reaction kinetics compared to BCN.[1][3][10] Rate constants for DBCO derivatives reacting with azides typically fall in the range of 0.1 to 2.0 M⁻¹s⁻¹, while the rate for endo-BCN with benzyl azide is approximately 0.29 M⁻¹s⁻¹.[7][8]
However, this is not a universal rule. The steric and electronic properties of the azide on the target molecule can influence the reaction rate.[1][3] In cases involving sterically hindered azides, DBCO's reactivity can decrease dramatically, while BCN maintains a more consistent, albeit slower, rate.[3] Furthermore, some studies have shown BCN to have a higher reaction rate with aromatic azides compared to DBCO's preference for aliphatic azides.[1]
Stability and Biocompatibility
A linker's stability is paramount for the integrity of the final bioconjugate within complex biological environments.[1] The intracellular space is a reducing environment rich in thiols like glutathione (GSH), which can react with and degrade strained alkynes.[3] Experimental data shows that BCN is significantly more stable than DBCO in the presence of GSH, with a half-life of approximately 6 hours compared to DBCO's 71 minutes.[9] Similarly, DBCO has shown instability in the presence of the reducing agent TCEP, making BCN a more suitable choice when such conditions are required.[9]
Interestingly, a study on linker stability inside immune phagocytes showed a different trend, with 79% of BCN degrading after 24 hours compared to only 36% for DBCO.[6] This suggests that degradation pathways may vary between different cell types and biological environments, highlighting the need to select a linker based on the specific experimental context.
Physicochemical Properties
The structural differences between BCN and DBCO have significant implications for the resulting bioconjugate. BCN is smaller, more compact, and less hydrophobic than the bulky, aromatic DBCO.[3][4] The lower lipophilicity of BCN can be advantageous in reducing non-specific binding and aggregation of the final conjugate.[2] The this compound variant further enhances hydrophilicity due to its PEG8 spacer, which can improve the solubility and pharmacokinetic properties of the resulting molecule.[5]
Decision Guide: Which Linker to Choose?
Choose DBCO when:
-
Speed is critical: For rapid labeling in dynamic systems or when working with low concentrations, the superior kinetics of DBCO are a distinct advantage.[3]
-
Steric hindrance is not a concern: For labeling easily accessible primary and secondary azides, DBCO provides high efficiency.[3]
Choose Endo-BCN when:
-
Enhanced stability is required: In reducing environments containing thiols (e.g., GSH), BCN offers greater stability.[3][9]
-
Lower hydrophobicity and smaller size are beneficial: To minimize potential issues with aggregation, non-specific binding, or when a smaller footprint is needed, BCN is the superior choice.[1][2]
-
Working with sterically hindered azides: BCN may offer more reliable conjugation with sterically crowded azide groups.[3]
Visualizing the Chemistry and Workflow
To better understand the processes, the following diagrams illustrate the SPAAC reaction mechanism and a typical experimental workflow for bioconjugation.
Caption: General reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A typical experimental workflow for a SPAAC bioconjugation reaction.
Experimental Protocols
This section provides a representative protocol for the conjugation of an azide-functionalized antibody with either an Endo-BCN or DBCO linker.
Protocol: Antibody Conjugation via SPAAC
1. Materials:
-
Azide-functionalized antibody in an azide-free buffer (e.g., PBS, pH 7.4).
-
This compound or DBCO-linker (e.g., DBCO-PEG4-amine) stock solution (10-20 mM in anhydrous DMSO).
-
Spin desalting columns for buffer exchange and purification.
-
Analytical equipment for characterization (e.g., UV-Vis spectrophotometer, HPLC, SDS-PAGE equipment).
2. Antibody Preparation:
-
If necessary, remove any interfering substances like sodium azide from the antibody solution using a spin desalting column, exchanging into the Reaction Buffer.[12]
-
Adjust the antibody concentration to a working range, typically 1-10 mg/mL.[2][8]
3. Conjugation Reaction:
-
Initiate the reaction by adding the BCN or DBCO linker stock solution to the antibody solution. A 10-20 fold molar excess of the linker over the antibody is a common starting point.
-
The final concentration of DMSO in the reaction should be kept low (typically <10% v/v) to prevent protein denaturation.[8]
-
Incubate the reaction mixture. Incubation times can vary significantly based on the linker's reactivity and reactant concentrations.
4. Reaction Monitoring (Optional):
-
For DBCO reactions, progress can be monitored by tracking the decrease in DBCO's characteristic UV absorbance at ~309 nm.[8]
-
Aliquots can also be analyzed by HPLC or SDS-PAGE to observe the formation of the conjugate.
5. Purification of the Conjugate:
-
Once the reaction is complete, remove the excess, unreacted linker using a spin desalting column or size-exclusion chromatography (SEC).
-
The purified antibody-drug conjugate can be stored under appropriate conditions, typically at 4°C or frozen at -20°C.[12]
6. Analysis and Characterization:
-
Confirm successful conjugation using SDS-PAGE, which will show a shift in the molecular weight of the antibody chains.
-
Use UV-Vis spectroscopy or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Further functional assays should be performed to ensure the biological activity of the antibody is retained.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 5. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 6. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. help.lumiprobe.com [help.lumiprobe.com]
Endo-BCN-PEG8-Amine: A Superior Linker for Advanced Bioconjugation
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the payload but also critically influences the overall stability, solubility, and pharmacokinetic profile of the conjugate. Among the array of available options, Endo-BCN-PEG8-Amine emerges as a superior choice, offering distinct advantages over other bicyclo[6.1.0]nonyne (BCN)-based linkers. This guide provides an objective comparison, supported by experimental data, to assist researchers in making an informed decision for their drug development programs.
The core advantages of this compound stem from the synergistic combination of three key structural features: the endo stereoisomer of the BCN group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal primary amine for versatile conjugation.
Key Performance Advantages
1. Enhanced Reaction Kinetics: The endo configuration of the BCN moiety exhibits a higher reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) compared to its exo counterpart. This catalyst-free click chemistry reaction is foundational for bioconjugation in complex biological media. Experimental data demonstrates that endo-BCN reacts approximately 1.5-fold faster than exo-BCN with benzyl (B1604629) azide, which can lead to more efficient and rapid conjugation, particularly at low reactant concentrations.[1]
3. Improved Pharmacokinetics: The length of the PEG spacer is a crucial determinant of an ADC's pharmacokinetic profile. Longer PEG chains, such as PEG8, have been shown to reduce the clearance rate of ADCs, leading to a longer circulation half-life and increased tumor accumulation. This extended exposure can translate to improved in vivo efficacy. The PEG8 length often represents an optimal balance, providing significant pharmacokinetic benefits that are comparable to even longer PEG chains without an undue increase in molecular size.[5]
4. Unique Steric Properties: The endo configuration of BCN can also confer unique steric properties to the final conjugate. In certain applications, such as fluorescence-based assays, the specific geometry of the endo-BCN derived triazole ring has been shown to reduce fluorescence quenching compared to the exo isomer, which can be advantageous for the development of sensitive diagnostic probes.
Comparative Data Summary
The following tables summarize the key quantitative data that highlights the advantages of the components of this compound.
| Parameter | Endo-BCN | Exo-BCN | Advantage of Endo-BCN | Reference |
| Second-Order Rate Constant (k₂) with Benzyl Azide | 0.29 M⁻¹s⁻¹ | 0.19 M⁻¹s⁻¹ | ~1.5x faster reaction kinetics |
Table 1: Comparison of SPAAC Reaction Kinetics for Endo- and Exo-BCN Isomers.
| PEG Linker Length | ADC Clearance (mL/day/kg) | Advantage of PEG8 | Reference |
| No PEG | ~15 | Significantly reduced clearance | |
| PEG2 | ~10 | Reduced clearance | |
| PEG4 | ~7 | Reduced clearance | |
| PEG8 | ~5 | Optimal for reduced clearance | |
| PEG12 | ~5 | Comparable performance | |
| PEG24 | ~5 | Comparable performance |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Clearance Rate).
Signaling Pathways and Experimental Workflows
The utility of this compound is best understood in the context of ADC development and targeted drug delivery. The following diagrams illustrate the key processes.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCN-PEG3-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Degree of Labeling (DoL) for Endo-bcn-peg8-amine Conjugates
For researchers, scientists, and drug development professionals, accurately determining the Degree of Labeling (DoL) is a critical step in the development of bioconjugates. This guide provides a comprehensive comparison of common analytical methods for assessing the DoL of proteins conjugated with the Endo-bcn-peg8-amine linker, a popular choice for antibody-drug conjugates (ADCs) and other targeted therapeutics. We also compare its performance with a common alternative, m-PEG8-NHS ester.
The this compound linker utilizes a bicyclononyne (bcn) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry, and a primary amine for conjugation to carboxyl groups on the protein. The eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity. An accurate DoL, the average number of linker molecules conjugated to a single protein, is crucial for ensuring product consistency, efficacy, and safety.
Comparing the Alternatives: this compound vs. m-PEG8-NHS ester
| Feature | This compound | m-PEG8-NHS ester |
| Reactive Group | Primary Amine (-NH2) | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Carboxylic Acids (-COOH) on the protein (requires activation) | Primary Amines (-NH2) on the protein (e.g., lysine (B10760008) residues) |
| Reaction Chemistry | Amide bond formation (typically via EDC/NHS chemistry) | Amide bond formation |
| Specificity | Can be directed to carboxyl groups, but may still react with other nucleophiles. | Reacts with available primary amines, leading to potentially heterogeneous labeling on lysine residues. |
| Downstream Conjugation | BCN group allows for highly specific and efficient copper-free click chemistry with azide-tagged molecules. | No inherent secondary conjugation capability. |
| Hydrophilicity | The PEG8 spacer increases the water solubility of the conjugate. | The PEG8 spacer also enhances the hydrophilicity of the resulting conjugate. |
Performance Comparison of DoL Assessment Methods
The choice of analytical method for DoL determination depends on a variety of factors including the required accuracy, precision, sample throughput, and available instrumentation. The presence of the PEG8 linker can influence the behavior of the conjugate in different analytical systems, making method selection particularly important.
| Method | Principle | Accuracy | Precision | Sensitivity | Throughput | Relative Cost |
| UV-Vis Spectrophotometry | Measures absorbance at 280 nm (protein) and a wavelength specific to the label. | Moderate | Good | Low | High | Low |
| Hydrophobic Interaction Chromatography (HIC) | Separates species based on hydrophobicity. The DoL is determined from the relative peak areas of species with different numbers of attached linkers. | High | High | Moderate | Moderate | Moderate |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | High | High | High | Moderate | Moderate |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the conjugate from free linker and then determines the mass of the intact conjugate. The DoL is calculated from the mass difference between the conjugated and unconjugated protein. | Very High | Very High | Very High | Low | High |
Experimental Protocols
UV-Vis Spectrophotometry for DoL Determination
This method is a straightforward and rapid technique for estimating the average DoL.
Materials:
-
This compound conjugated protein solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Prepare a solution of the this compound conjugate in PBS.
-
Measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the label attached to the BCN group. If the BCN group is not yet conjugated to a chromophore, this method is not directly applicable for DoL of the linker itself but can be used after the click reaction.
-
Calculate the concentration of the protein and the label using the Beer-Lambert law and their respective extinction coefficients.
-
The DoL is calculated as the molar ratio of the label to the protein.
Equation for DoL Calculation: DoL = (A_label / ε_label) / [(A_280 - (A_label × CF)) / ε_protein] Where:
-
A_label = Absorbance at the λmax of the label
-
ε_label = Molar extinction coefficient of the label
-
A_280 = Absorbance at 280 nm
-
CF = Correction factor for the label's absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
Hydrophobic Interaction Chromatography (HIC) for DoL Analysis
HIC is a powerful technique that separates protein conjugates based on the number of attached hydrophobic linkers.
Materials:
-
This compound conjugated protein sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the conjugate sample onto the column.
-
Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to the unconjugated protein and species with different numbers of attached linkers will be resolved.
-
The average DoL is calculated by integrating the peak areas of each species and determining the weighted average.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for DoL Determination
RP-HPLC provides high-resolution separation of conjugates under denaturing conditions.
Materials:
-
This compound conjugated protein sample
-
RP-HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector
Protocol:
-
Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B.
-
Inject the conjugate sample.
-
Elute the sample using a gradient of increasing Mobile Phase B.
-
Monitor the elution at 280 nm.
-
Different DoL species will elute at different retention times due to changes in hydrophobicity.
-
Calculate the average DoL from the integrated peak areas of the resolved species.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DoL Measurement
LC-MS provides the most accurate determination of DoL by directly measuring the mass of the conjugate.
Materials:
-
This compound conjugated protein sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Size-exclusion or reversed-phase column suitable for protein analysis
-
Volatile mobile phases (e.g., formic acid in water and acetonitrile)
Protocol:
-
Separate the conjugated protein from unconjugated linker and other impurities using the LC system.
-
Introduce the eluent into the mass spectrometer.
-
Acquire the mass spectrum of the intact protein conjugate.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different DoL species.
-
The DoL for each species is determined by the mass shift relative to the unconjugated protein.
-
The average DoL is calculated from the relative abundance of each species in the mass spectrum.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
A Comparative Guide to the In-Vitro and In-Vivo Stability of PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of PEGylated linkers is a critical determinant of the therapeutic efficacy and safety of bioconjugates, influencing their pharmacokinetic profiles, drug release mechanisms, and ultimately, their therapeutic index. This guide provides an objective comparison of the in-vitro and in-vivo stability of different classes of PEGylated linkers, supported by experimental data and detailed methodologies to aid in the rational design of next-generation bioconjugates.
Introduction to PEGylated Linkers
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used to modify therapeutic molecules. "PEGylation" can enhance the solubility, stability, and circulation half-life of conjugated drugs while reducing their immunogenicity. The linker connecting the PEG chain to the drug molecule is a crucial component that dictates the stability of the conjugate and the mechanism of drug release. PEGylated linkers can be broadly classified as non-cleavable or cleavable.
Non-cleavable PEGylated linkers form a stable, covalent bond between the drug and the PEG moiety. Drug release from conjugates with non-cleavable linkers relies on the degradation of the entire conjugate within the target cell, typically within the lysosome.
Cleavable PEGylated linkers are designed to release the drug from the PEG chain in response to specific physiological stimuli, which can be categorized as:
-
pH-sensitive linkers (e.g., hydrazones): These linkers are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).
-
Enzyme-sensitive linkers (e.g., peptides): These linkers contain peptide sequences that are specifically cleaved by enzymes, such as cathepsins, which are often overexpressed in tumor tissues.
-
Redox-sensitive linkers (e.g., disulfides): These linkers are stable in the extracellular environment but are cleaved in the reducing intracellular environment where the concentration of glutathione (B108866) (GSH) is significantly higher.
The choice of linker chemistry has a profound impact on the stability of the bioconjugate in circulation and its ability to deliver the payload to the target site.
Data Presentation: In-Vitro and In-Vivo Stability Comparison
The following tables summarize the stability of different PEGylated linkers from various studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific drug conjugate, animal models, and analytical methods used.
Table 1: In-Vitro Stability of PEGylated Linkers in Human Plasma
| Linker Type | Conjugate/Model System | Incubation Time (hours) | Remaining Intact Conjugate (%) | Reference(s) |
| pH-Sensitive | ||||
| PEGylated Hydrazone | Antibody-Drug Conjugate (ADC) | 24 | ~85-95% (at pH 7.4) | [1][2] |
| PEGylated Hydrazone | Liposomes | 0.5 | >90% (at pH 7.0) | [] |
| Enzyme-Sensitive | ||||
| PEGylated Valine-Citrulline | ADC | 168 (7 days) | >95% | [4] |
| PEGylated Valine-Alanine | Small Molecule-Drug Conjugate (SMDC) | 23 | 50% (in mouse serum) | [5] |
| PEGylated Valine-Lysine | SMDC | 8.2 | 50% (in mouse serum) | [5] |
| PEGylated Valine-Arginine | SMDC | 1.8 | 50% (in mouse serum) | [5] |
| Redox-Sensitive | ||||
| PEGylated Disulfide | ADC | 24 | Variable, depends on steric hindrance | [6] |
| Non-Cleavable | ||||
| PEGylated Thioether | ADC | >168 (7 days) | >95% | [7] |
Table 2: In-Vivo Stability of PEGylated Linkers
| Linker Type | Conjugate/Model System | Animal Model | Key In-Vivo Stability Finding | Reference(s) |
| pH-Sensitive | ||||
| PEGylated Hydrazone | ADC | Mouse | Half-life of ~2 days before hydrolysis.[2] | [2] |
| Enzyme-Sensitive | ||||
| PEGylated Valine-Citrulline | ADC | Mouse | Unstable in mouse plasma due to carboxylesterase activity.[4] | [4] |
| PEGylated Legumain-cleavable | ADC | Mouse | Improved stability in mouse plasma compared to Val-Cit. | [8] |
| Redox-Sensitive | ||||
| PEGylated Disulfide | ADC | Mouse | Stability is dependent on the steric hindrance around the disulfide bond.[6] | [6] |
| Non-Cleavable | ||||
| PEGylated Thioether | ADC | Mouse | Generally high stability in vivo.[7] | [7] |
Mandatory Visualization
Caption: General structure of a PEGylated bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
